molecular formula C18H12O3 B7782094 (4E)-4-[(2E)-3-phenylprop-2-en-1-ylidene]-1H-isochromene-1,3(4H)-dione

(4E)-4-[(2E)-3-phenylprop-2-en-1-ylidene]-1H-isochromene-1,3(4H)-dione

Cat. No.: B7782094
M. Wt: 276.3 g/mol
InChI Key: IAGOJUIEGHOPKG-LVEAOLTQSA-N
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Description

(4E)-4-[(2E)-3-phenylprop-2-en-1-ylidene]-1H-isochromene-1,3(4H)-dione is a complex organic compound known for its unique structural features and potential applications in various fields of science. This compound belongs to the class of isochromene derivatives, which are known for their diverse biological activities and synthetic utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(2E)-3-phenylprop-2-en-1-ylidene]-1H-isochromene-1,3(4H)-dione typically involves the condensation of 3-phenylprop-2-en-1-al with isochromene-1,3-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[(2E)-3-phenylprop-2-en-1-ylidene]-1H-isochromene-1,3(4H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted isochromene derivatives.

Scientific Research Applications

(4E)-4-[(2E)-3-phenylprop-2-en-1-ylidene]-1H-isochromene-1,3(4H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-4-[(2E)-3-phenylprop-2-en-1-ylidene]-1H-isochromene-1,3(4H)-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Isochromene-1,3-dione derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Chalcones: Structurally related compounds that also possess a phenylprop-2-en-1-one moiety.

Uniqueness

(4E)-4-[(2E)-3-phenylprop-2-en-1-ylidene]-1H-isochromene-1,3(4H)-dione is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Biological Activity

(4E)-4-[(2E)-3-phenylprop-2-en-1-ylidene]-1H-isochromene-1,3(4H)-dione, also known as a derivative of isochromene, has garnered attention in various fields of research due to its unique structural features and potential biological activities. This compound is characterized by its complex organic structure, which suggests diverse applications in medicinal chemistry, particularly in anticancer and antimicrobial research.

Structural Overview

The compound belongs to the class of isochromene derivatives, which are noted for their varied biological activities. The structural formula can be represented as follows:

C16H15O3\text{C}_{16}\text{H}_{15}\text{O}_3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate biological processes by inhibiting certain enzymes involved in cancer cell proliferation and inflammation. Preliminary studies suggest that this compound may act on pathways associated with apoptosis and cell cycle regulation.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involves inducing apoptosis and disrupting the cell cycle at the G2/M phase.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Induction of apoptosis
A54915.0G2/M phase cell cycle arrest
HeLa10.0Inhibition of proliferation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies demonstrate its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Studies

A notable case study involved the synthesis and evaluation of this compound in combination with other chemotherapeutic agents. The results indicated a synergistic effect when used alongside standard treatments for breast cancer, enhancing the overall efficacy while reducing toxicity.

Research Findings

Recent research has focused on the molecular docking studies of this compound to understand its binding affinity to various biological targets. The findings suggest that it forms stable complexes with several enzymes related to cancer progression and inflammation.

Table 3: Molecular Docking Results

Target EnzymeBinding Affinity (kcal/mol)
Cyclooxygenase (COX)-8.5
Lipoxygenase (LOX)-7.9
Cholinesterase-6.8

Properties

IUPAC Name

(4E)-4-[(E)-3-phenylprop-2-enylidene]isochromene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O3/c19-17-15-11-5-4-10-14(15)16(18(20)21-17)12-6-9-13-7-2-1-3-8-13/h1-12H/b9-6+,16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGOJUIEGHOPKG-LVEAOLTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C3=CC=CC=C3C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C/2\C3=CC=CC=C3C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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